1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine
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Overview
Description
1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine is a complex organic compound that combines the structural features of adamantane, furan, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine typically involves multiple steps. One common approach is to start with adamantane-1-carboxylic acid, which is then converted to adamantane-1-carbonyl chloride using thionyl chloride. This intermediate is then reacted with 4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Adamantane-1-carbonyl-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine alcohol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the furan and piperidine rings may interact with specific binding sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral drugs.
Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives, which have various applications in organic synthesis.
Piperidine derivatives: Compounds such as piperidine itself and its substituted derivatives, which are used in pharmaceuticals and agrochemicals.
Uniqueness
1-(Adamantane-1-carbonyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine is unique due to its combination of three distinct structural motifs: adamantane, furan, and piperidine. This unique structure may confer specific properties, such as enhanced stability, bioavailability, or specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-adamantyl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2S/c24-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-5-3-16(4-6-23)14-26-15-20-2-1-7-25-20/h1-2,7,16-19H,3-6,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYDZQRFPBUDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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